(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane
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Overview
Description
(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[44003,8]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane typically involves multiple steps, starting from simpler precursors. One common approach involves the reaction of tricyclo[4.1.0.02,7]heptane derivatives with quinoline derivatives under specific conditions. For instance, the reaction may be carried out in boiling toluene in the presence of benzoyl peroxide, followed by cyclization using potassium tert-butoxide in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated tricyclic structures.
Scientific Research Applications
(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[440
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.4.0.03,8]decane: Shares the tricyclic core structure but lacks the quinoline and ethyl groups.
Quinoline Derivatives: Compounds like quinine and quinidine, which also contain the quinoline moiety.
Uniqueness
The uniqueness of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane lies in its combination of a tricyclic core with a quinoline moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17?,18-,19-/m0/s1 |
InChI Key |
IGOWXAXBICNYRL-KUGAQEKRSA-N |
Isomeric SMILES |
CC[C@]12CN3CC[C@H]1CC3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
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